molecular formula C9H17ClF2N2O2S B8125039 1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride

1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride

Cat. No.: B8125039
M. Wt: 290.76 g/mol
InChI Key: UGEPCSBDBQFNHT-UHFFFAOYSA-N
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Description

1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride is a chemical compound that features a cyclopropane ring, a sulfonamide group, and a piperidine ring with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the difluoro substituents. The cyclopropane ring is then formed, and the sulfonamide group is introduced in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • **1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropyl)methanol
  • **(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone

Uniqueness

1-((4,4-Difluoropiperidin-1-yl)methyl)cyclopropane-1-sulfonamide hydrochloride is unique due to its combination of a cyclopropane ring, a sulfonamide group, and a difluorinated piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the sulfonamide group may enhance its binding affinity to certain biological targets, while the difluorinated piperidine ring can influence its metabolic stability and pharmacokinetic profile.

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(4,4-difluoropiperidin-1-yl)methyl]cyclopropane-1-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2S.ClH/c10-9(11)3-5-13(6-4-9)7-8(1-2-8)16(12,14)15;/h1-7H2,(H2,12,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEPCSBDBQFNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCC(CC2)(F)F)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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